![molecular formula C41H48O2 B14373474 2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] CAS No. 89573-82-0](/img/structure/B14373474.png)
2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] is a complex organic compound known for its unique chemical structure and properties. It is a phenolic antioxidant commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] typically involves the reaction of phenolic compounds with formaldehyde under controlled conditions. The process includes:
Reacting phenol derivatives: with formaldehyde in the presence of an acid or base catalyst.
Controlling temperature and pH: to ensure the formation of the desired bisphenol structure.
Purification: through crystallization or distillation to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Catalysts like aluminum chloride (AlCl₃) facilitate substitution reactions.
Major Products
Oxidation: Forms quinones and other oxidized derivatives.
Reduction: Produces hydroquinones.
Substitution: Results in various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and plastics to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to materials and biological systems. The molecular targets include various oxidative intermediates, and the pathways involved are related to the stabilization of free radicals and the prevention of chain reactions that lead to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
- Bis(2-hydroxy-5-methyl-3-tert-butylphenyl)methane
Uniqueness
2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] stands out due to its specific structural configuration, which provides enhanced stability and antioxidant properties compared to similar compounds. Its unique combination of phenolic groups and cyclohexyl rings contributes to its effectiveness in various applications .
Eigenschaften
CAS-Nummer |
89573-82-0 |
|---|---|
Molekularformel |
C41H48O2 |
Molekulargewicht |
572.8 g/mol |
IUPAC-Name |
2-[[2-hydroxy-5-methyl-3-(2-methylcyclohexyl)phenyl]-diphenylmethyl]-4-methyl-6-(2-methylcyclohexyl)phenol |
InChI |
InChI=1S/C41H48O2/c1-27-23-35(33-21-13-11-15-29(33)3)39(42)37(25-27)41(31-17-7-5-8-18-31,32-19-9-6-10-20-32)38-26-28(2)24-36(40(38)43)34-22-14-12-16-30(34)4/h5-10,17-20,23-26,29-30,33-34,42-43H,11-16,21-22H2,1-4H3 |
InChI-Schlüssel |
BZQSYMAEYLLGBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1C2=C(C(=CC(=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC(=CC(=C5O)C6CCCCC6C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


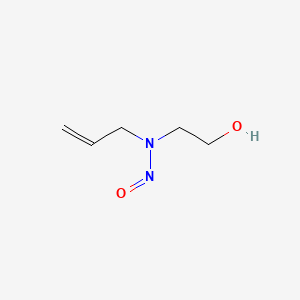
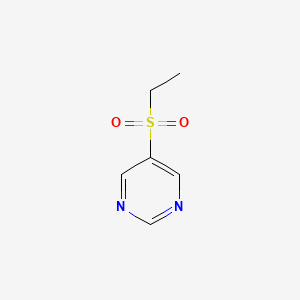
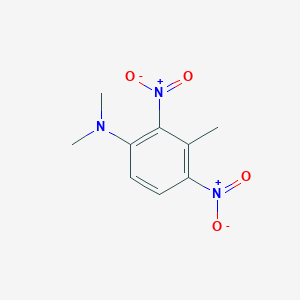

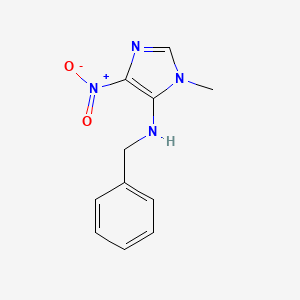
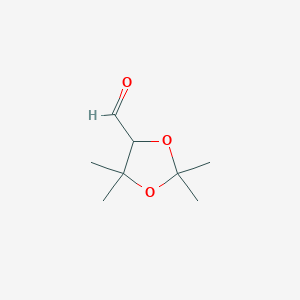
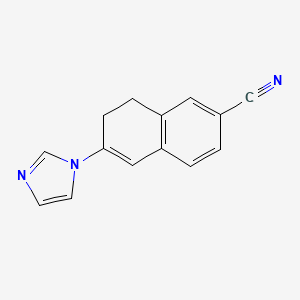
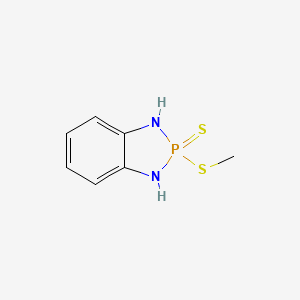
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
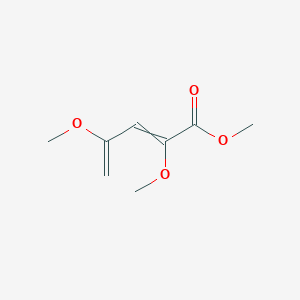
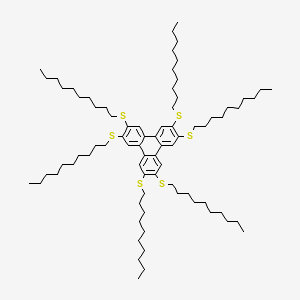

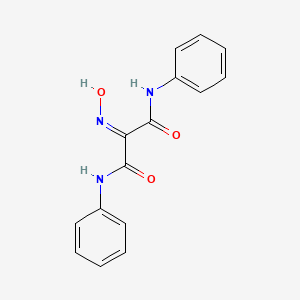
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
